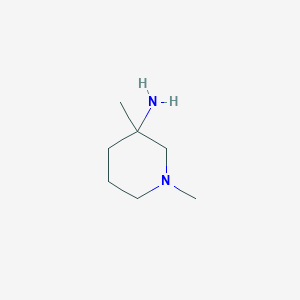

1,3-Dimethylpiperidin-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethylpiperidin-3-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the reductive amination of 3-piperidone with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis.

化学反应分析

Types of Reactions

1,3-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Pharmaceutical Applications

1. Drug Synthesis

1,3-Dimethylpiperidin-3-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of Janus Kinase inhibitors, such as Tofacitinib, which is employed in treating rheumatoid arthritis and ulcerative colitis . The compound's ability to interact with biological targets makes it valuable in developing new therapeutic agents.

2. Neurochemistry

Research indicates that this compound may act as a dual-acting compound for pain treatment. Studies have shown its binding affinity to sigma receptors, which play a role in pain modulation. Understanding these interactions can lead to the development of more effective analgesics.

Organic Synthesis

1. Building Block for Organic Compounds

In organic synthesis, this compound is utilized as a building block for creating complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions. This versatility is crucial in synthesizing sequence-defined oligomers and polymers.

2. Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Alkylation Reactions: Using alkyl halides to introduce alkyl groups.

- Reduction Reactions: Employing sodium borohydride or similar reagents to reduce nitro or carbonyl groups.

Environmental Chemistry

1. Adsorbent Fabrication

The compound has been explored for its application in creating amine-rich porous adsorbents (ARPA). These materials are engineered for the adsorptive removal of dyes from wastewater. The ARPA exhibits high adsorption capacity and rapid kinetics, making it effective for environmental remediation.

Case Study 1: Neurochemical Interaction

A study investigating the interaction of this compound with sigma receptors revealed that certain derivatives exhibited higher affinity towards sigma-1 receptors compared to sigma-2 receptors. This finding suggests potential applications in developing drugs targeting neurological disorders.

Case Study 2: Environmental Application

Research on ARPA demonstrated that incorporating this compound significantly enhanced the material's ability to adsorb organic dyes from aqueous solutions. The study highlighted its effectiveness in real-world wastewater treatment scenarios.

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis (e.g., Tofacitinib) | Effective in treating autoimmune diseases |

| Neurochemistry | Potential dual-action pain treatment | High binding affinity to sigma receptors |

| Organic Synthesis | Building block for complex organic molecules | Participates in diverse chemical reactions |

| Environmental Chemistry | Fabrication of amine-rich porous adsorbents | Effective dye removal from wastewater |

作用机制

The mechanism of action of 1,3-dimethylpiperidin-3-amine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, it may interact with neurotransmitter receptors in the central nervous system or inhibit specific enzymes involved in metabolic pathways.

相似化合物的比较

1,3-Dimethylpiperidin-3-amine can be compared with other similar compounds such as:

Piperidine: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive.

N-Methylpiperidine: A derivative with a single methyl group on the nitrogen atom, which has different steric and electronic properties.

3-Methylpiperidine: A compound with a methyl group on the third carbon atom, similar to this compound but lacking the second methyl group on the nitrogen.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.

生物活性

1,3-Dimethylpiperidin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with two methyl groups attached to the nitrogen atom at positions 1 and 3. Its structural properties allow it to interact with various biological targets, making it a subject of interest for drug development.

This compound can be synthesized through several methods, often involving alkylation reactions. Industrial synthesis may utilize continuous flow reactors to optimize yield and purity. The compound's reactivity is influenced by the basicity of the amine, which can be affected by the hybridization state of the nitrogen atom in the piperidine ring.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator within various biochemical pathways. For instance, studies have shown its binding affinity to phosphoinositide 3-kinases (PI3K), particularly PI3Kγ, which plays a critical role in cellular signaling related to immune responses and cancer progression .

Target Enzymes and Receptors

| Biological Target | Function | Potential Implications |

|---|---|---|

| PI3Kγ | Lipid signaling kinase | Involved in cancer and autoimmune diseases |

| Various neurotransmitter receptors | Modulation of neurotransmission | Potential applications in psychiatric disorders |

Biological Activity and Applications

This compound has been studied for its potential therapeutic applications across various fields:

- Neuropharmacology : The compound shows promise as a precursor in synthesizing drugs targeting neurological disorders. Its ability to influence neurotransmitter systems may provide avenues for treating conditions like depression and anxiety.

- Cancer Research : As a PI3Kγ inhibitor, it has implications in cancer therapy. Inhibition of this pathway can suppress tumor growth and modulate immune responses, making it relevant for developing cancer treatments .

- Autoimmune Disorders : The modulation of PI3Kγ activity suggests potential applications in treating autoimmune diseases by influencing immune cell migration and activation .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that this compound could enhance the binding affinity to serotonin receptors, indicating a potential role in mood regulation .

- Cancer Cell Line Analysis : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis, particularly in models of breast cancer .

属性

IUPAC Name |

1,3-dimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFCKCLPXCXQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。